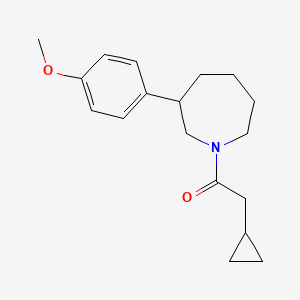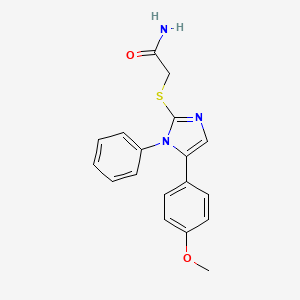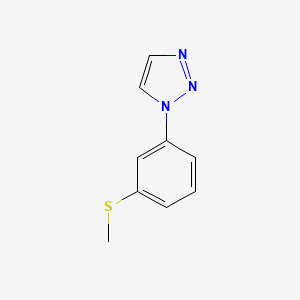![molecular formula C9H10ClNO4S2 B2862014 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1007999-30-5](/img/structure/B2862014.png)
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid (hereafter referred to as CSPC) is a sulfur-containing organic compound with a wide range of applications in science and industry. CSPC has been used in various fields such as synthetic organic chemistry, drug synthesis, biochemistry, and food science. CSPC is a versatile compound that can be used as a starting material for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Stereoselective Behavior in Calcium Channel Blockers
Research has investigated the stereoselective behavior of related sulfonamide compounds as L-type calcium channel blockers. Such studies are crucial in understanding the cardiovascular applications of these compounds and their potential as therapeutics for heart-related conditions (Carosati et al., 2009).
Cyclisation Catalysts in Organic Synthesis
Sulfonamides, similar to the given chemical, have been used as terminators in cationic cyclisations, facilitating the synthesis of complex organic structures like pyrrolidines, indicating their significant role in organic chemistry and material science (Haskins & Knight, 2002).
Synthesis of Sulfonated Tetrahydropyridine Derivatives
A radical reaction involving sulfonated pyrrolidine demonstrates its utility in generating sulfonated tetrahydropyridine derivatives under mild conditions, showing its versatility in organic synthesis and potential pharmaceutical applications (An & Wu, 2017).
Preparation of 1-(Arylsulfonyl)pyrrolidines
The acid-catalyzed reaction of related sulfonyl pyrrolidines with phenols leads to the formation of 1-(arylsulfonyl)pyrrolidines, showcasing the chemical's utility in synthesizing novel compounds with potential as drug intermediates (Smolobochkin et al., 2017).
Antimicrobial Activity
Research on 1,2,4-triazole derivatives synthesized from sulfonamide precursors indicates their antimicrobial activity, highlighting the potential for developing new antimicrobial agents from sulfonamide-based compounds (El-Sayed, 2006).
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVXUYVAIIWBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)
![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2861935.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)


![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)
![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)